4-(2-Phenylethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(2-phenylethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-10(5-3-1)6-7-11-8-12-13-9-11/h1-5,8-9H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVDFDBXTFZGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylenic Ketone-Based Synthesis
Cyclocondensation of acetylenic ketones with hydrazines provides an alternative route. Ohtsuka et al. reported that phenylhydrazine reacts with diacetylene ketones to form 3,5-disubstituted pyrazoles . For 4-(2-phenylethyl)-1H-pyrazole, a propargyl ketone functionalized with the phenylethyl group (e.g., 4-(2-phenylethyl)pent-1-yn-3-one) could be synthesized and reacted with hydrazine. This method often produces regioisomeric mixtures, but Guojing et al. achieved improved selectivity using copper triflate and ionic liquid catalysts .
A notable example involves chalcones and arylhydrazines under oxidative conditions. Bhat et al. synthesized 3,5-diarylpyrazoles via one-pot addition–cyclocondensation, suggesting that 2-phenylethyl-substituted chalcones could yield the target compound after aromatization .
Dehydrogenation of 2-Pyrazoline Derivatives
The patent by US4996327A describes dehydrogenating 2-pyrazolines to pyrazoles using sulfuric acid and catalytic iodine . Applying this method, 2-pyrazoline intermediates bearing a 2-phenylethyl group (e.g., 3-(2-phenylethyl)-2-pyrazoline) can be dehydrogenated at 50–250°C. The process leverages iodine’s redox cycling with sulfuric acid, achieving yields of 85–95% after neutralization and extraction .
Key Advantages :
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Scalability for industrial production.
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Tolerance to diverse substituents, including alkyl and aryl groups .
Comparative Analysis and Optimization Strategies
Regioselectivity Challenges :
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Cyclocondensation methods often yield mixtures (e.g., 3:2 ratio in diacetylene ketone reactions) .
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Catalytic systems like copper triflate improve selectivity but require precise stoichiometry .
Yield Optimization :
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Nano-ZnO catalysts enhance reaction rates and yields (up to 95%) .
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Dehydrogenation offers high purity (85–95%) but demands corrosive reagents .
Green Chemistry Considerations :
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
4-(2-Phenylethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system to exert its effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Comparisons
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent type and position. Key analogs include:
4-(Trifluoromethyl)-1H-pyrazole
- Substituent : Trifluoromethyl (-CF₃) at position 3.
- Properties: The electron-withdrawing CF₃ group enhances metabolic stability and alters reactivity.
4-(2-Aminoethyl)-1H-pyrazole
- Substituent: Aminoethyl (-CH₂CH₂NH₂) at position 4.
- Biological Activity : Demonstrated affinity for D2 dopamine receptors, though the phenylethyl analog’s bioactivity may differ due to the absence of a primary amine .
Vicinal Diaryl-Substituted Pyrazoles (e.g., Compounds 3p and 4c)
- Substituents : Aryl groups at positions 3 and 4 (e.g., ethoxyphenyl, trimethoxyphenyl).
- Antiproliferative Activity : IC₅₀ values as low as 0.05–4.5 nM against cancer cell lines, highlighting the importance of bulky, electron-rich substituents for cytotoxicity .
1,3-Diaryl-4-(Aryl-propenonyl)-pyrazoles
Key Observations :
- Bioactivity: Aryl and ethoxy groups (e.g., in 3p) correlate with potent antiproliferative effects, while propenonyl groups favor antioxidant activity.
Physicochemical Properties
- Melting Points : While 4-(2-Phenylethyl)pyridine (a related compound) melts at 69–70°C , the melting point of 4-(2-Phenylethyl)-1H-pyrazole remains unreported.
- Synthetic Routes : Analogous compounds are synthesized via halogenation (e.g., 4-chloromethyl intermediates) or Suzuki coupling (e.g., boronate esters at position 4) .
Biological Activity
4-(2-Phenylethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, examining its potential applications in various therapeutic areas based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a phenethyl group, contributing to its unique biological profile. The chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound showed promising results, particularly when modified to enhance its antimicrobial properties .
Table 1: Antimicrobial Activity of this compound
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives of pyrazole exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating a strong anti-inflammatory action .
Table 2: Anti-inflammatory Activity
| Compound Derivative | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Derivative A | 76 | 86 | |
| Derivative B | 85 | 93 |
Anticancer Properties
The anticancer activity of pyrazole derivatives has been explored, with some studies suggesting that modifications to the pyrazole core can enhance cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized a series of pyrazole derivatives, including this compound, and tested them against multiple pathogens. The results demonstrated that the compound significantly inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory mechanisms of pyrazole compounds. The study found that treatment with this compound led to decreased levels of inflammatory markers in vivo, supporting its use in inflammatory conditions .
Q & A
Q. What are the most reliable synthetic routes for preparing 4-(2-Phenylethyl)-1H-pyrazole and its derivatives?
- Methodological Answer : Cyclocondensation of β-ketoesters or diketones with hydrazines is a common approach. For example, phenylhydrazine can react with 1-(2-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-dione under reflux in ethanol and glacial acetic acid to yield pyrazole derivatives . Alternatively, Mannich reactions using diaza-crown ethers and substituted phenols can introduce functional groups at specific positions . Purification typically involves column chromatography (e.g., silica gel) or recrystallization in absolute ethanol, with yields ranging from 45% to 95% depending on substituents .
Q. How can researchers validate the purity and structural identity of synthesized this compound analogs?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C-NMR : Assign peaks based on substituent-induced chemical shifts. For example, aromatic protons in 3-(4-methoxyphenyl) derivatives appear at δ ~7.5–6.8 ppm, while pyrazole protons resonate at δ ~6.2–7.3 ppm .
- Mass Spectrometry (ESI) : Confirm molecular ions (e.g., [M+H]+) with calculated vs. observed mass accuracy (<0.1% error) .
- Melting Point Analysis : Compare experimental values (e.g., 449 K for hydroxyphenyl derivatives) with literature data .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the crystal packing of this compound derivatives?
- Methodological Answer : Use X-ray crystallography (SHELX-97 or ORTEP-III ) to analyze dihedral angles between the pyrazole core and aryl substituents. For instance, methoxyphenyl groups form dihedral angles of ~16.8° with the pyrazole ring, while bulky substituents (e.g., trifluoromethyl) increase torsional strain, affecting intermolecular hydrogen bonds (e.g., O–H⋯N interactions) . Refinement parameters (e.g., isotropic displacement for H atoms) should adhere to IUCr standards .
Q. What strategies resolve contradictory NMR data for pyrazole derivatives with similar substituents?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting .
- 2D-COSY/HSQC : Resolve overlapping peaks in crowded aromatic regions .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-311++G(d,p)) to confirm assignments .
Q. How can researchers optimize reaction conditions to mitigate low yields in pyrazole alkylation?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .
- Catalyst Optimization : Use CuI or Pd(PPh3)4 for cross-coupling reactions (e.g., Suzuki-Miyaura) with boronate esters (e.g., pinacol boronic esters) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 16 h → 2 h) while maintaining yields >60% .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC50 determination .
- Antimicrobial Activity : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
